molecular formula C9H15NO B184119 Hexahydro-1H-quinolizin-2(6H)-one CAS No. 13748-03-3

Hexahydro-1H-quinolizin-2(6H)-one

Cat. No. B184119
Key on ui cas rn: 13748-03-3
M. Wt: 153.22 g/mol
InChI Key: RRPGLCASKVWATQ-UHFFFAOYSA-N
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Patent
US08772301B2

Procedure details

m-CPBA (600 mg, 3.65 mmol) was added into a solution of 1-(but-3-ynyl)piperidine (500 mg, 3.65 mmol and 4 Å MS (5× weight of m-CPBA) in DCM under N2 at 0° C. The N-oxide formation was monitored by TLC. After completion, Ph3PAuNTf2 (134 mg, 0.18 mmol) was added to the reaction at 0° C. Upon completion, the mixture was diluted with DCM and the molecular sieves were filtered off. The filtrate was washed with 5% aqueous Na2CO3, dried over Na2SO4 and concentrated under vacuum. The residue was used for the next reaction without further purification. MS (ESI): 154 (MH+).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5](Cl)[CH:4]=[C:3]([C:8]([O:10]O)=O)[CH:2]=1.[CH2:12]([N:16]1CCCCC1)[CH2:13]C#C>C(Cl)Cl>[CH2:3]1[CH:2]2[N:16]([CH2:4][CH2:5][CH2:6][CH2:1]2)[CH2:12][CH2:13][C:8]1=[O:10]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC#C)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
N-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion, Ph3PAuNTf2 (134 mg, 0.18 mmol) was added to the reaction at 0° C
FILTRATION
Type
FILTRATION
Details
the molecular sieves were filtered off
WASH
Type
WASH
Details
The filtrate was washed with 5% aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was used for the next reaction without further purification

Outcomes

Product
Name
Type
Smiles
C1C(CCN2CCCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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